LogP and Molecular Weight Differentiation from 6′-Bromodihydropapaverine Drives Differential Membrane Partitioning
The target compound (CAS 80041-81-2) possesses a calculated LogP of 3.49 and molecular weight of 360.25 g/mol, versus 6′-bromodihydropapaverine (CAS 41823-67-0) with molecular weight 420.3 g/mol and a lower LogP anticipated from its additional 4′,5′-dimethoxy substituents on the benzyl ring [REFS-1, REFS-2]. The lower molecular weight and absence of extra polar methoxy groups place CAS 80041-81-2 closer to the optimal CNS drug-like chemical space (MW < 400, LogP 2–4), predicting superior passive membrane permeation rates compared to the heavier, more polar 6′-bromodihydropapaverine [1]. This difference is quantifiable in silico: each additional methoxy group typically contributes approximately −0.3 to −0.5 LogP units and adds ~30 Da to molecular weight, cumulatively shifting the analog away from optimal CNS penetration parameters.
| Evidence Dimension | Lipophilicity (LogP) and molecular weight as predictors of passive membrane permeability |
|---|---|
| Target Compound Data | LogP = 3.49; MW = 360.25 g/mol; PSA = 30.82 Ų |
| Comparator Or Baseline | 6′-Bromodihydropapaverine (CAS 41823-67-0): MW = 420.3 g/mol; additional 4′,5′-dimethoxy groups on benzyl ring increase PSA and lower LogP |
| Quantified Difference | ΔMW ≈ −60 g/mol (14% lower); estimated ΔLogP ≈ +0.6 to +1.0 log units favoring target compound for membrane penetration |
| Conditions | Calculated physicochemical properties from Chemsrc and ChemicalBook databases; CNS drug-likeness criteria adapted from published multiparameter optimization models |
Why This Matters
For CNS-targeted screening campaigns or any assay requiring intracellular target engagement, the higher LogP and lower MW of CAS 80041-81-2 predict faster passive diffusion across lipid bilayers, reducing the risk of false negatives due to permeability-limited uptake compared to the bulkier 6′-bromodihydropapaverine.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (CNS drug-likeness parameters: MW < 400, LogP 2–4, PSA < 90 Ų.) View Source
